molecular formula C14H13ClFNO2S B10970174 2-chloro-N-(3,5-dimethylphenyl)-4-fluorobenzenesulfonamide

2-chloro-N-(3,5-dimethylphenyl)-4-fluorobenzenesulfonamide

Cat. No.: B10970174
M. Wt: 313.8 g/mol
InChI Key: JIAFPIOURQWDPG-UHFFFAOYSA-N
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Description

2-chloro-N-(3,5-dimethylphenyl)-4-fluorobenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro group, a dimethylphenyl group, a fluorobenzene ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,5-dimethylphenyl)-4-fluorobenzenesulfonamide typically involves the reaction of 3,5-dimethylaniline with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3,5-dimethylaniline+4-fluorobenzenesulfonyl chlorideThis compound\text{3,5-dimethylaniline} + \text{4-fluorobenzenesulfonyl chloride} \rightarrow \text{this compound} 3,5-dimethylaniline+4-fluorobenzenesulfonyl chloride→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,5-dimethylphenyl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-chloro-N-(3,5-dimethylphenyl)-4-fluorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,5-dimethylphenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(3,5-dimethylphenyl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds.

Properties

Molecular Formula

C14H13ClFNO2S

Molecular Weight

313.8 g/mol

IUPAC Name

2-chloro-N-(3,5-dimethylphenyl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C14H13ClFNO2S/c1-9-5-10(2)7-12(6-9)17-20(18,19)14-4-3-11(16)8-13(14)15/h3-8,17H,1-2H3

InChI Key

JIAFPIOURQWDPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl)C

Origin of Product

United States

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